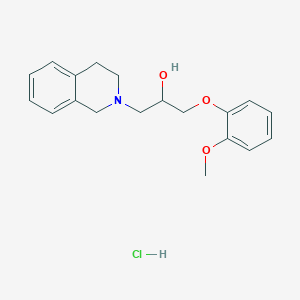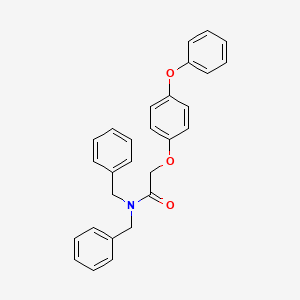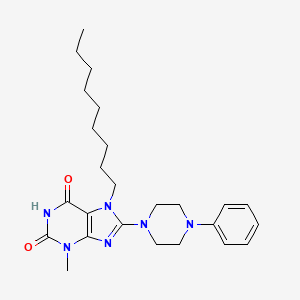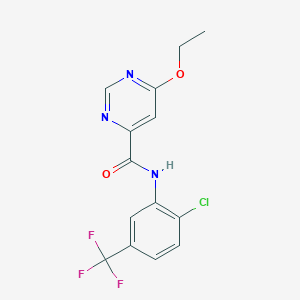![molecular formula C22H22FN5O B2833901 6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine CAS No. 946348-59-0](/img/structure/B2833901.png)
6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as FMP or Fluorinated Mitoxantrone Pyridazinone. The purpose of
作用机制
The mechanism of action of FMP involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. FMP binds to the DNA-topoisomerase II complex and stabilizes it, leading to the formation of DNA breaks and subsequent cell death.
Biochemical and Physiological Effects:
FMP has been shown to have a high affinity for plasma proteins, which can affect its distribution and elimination from the body. FMP is primarily metabolized by the liver and excreted through the urine. Additionally, FMP has been found to have potential cardiotoxicity, which may limit its use in clinical settings.
实验室实验的优点和局限性
One of the main advantages of FMP is its high potency against cancer cells, which makes it a promising candidate for further research. However, the low yield of the synthesis method and the potential cardiotoxicity of FMP may limit its use in lab experiments.
未来方向
There are several future directions for research on FMP. One direction is to optimize the synthesis method to increase the yield and purity of FMP. Another direction is to investigate the potential use of FMP in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to evaluate the safety and efficacy of FMP in animal models and clinical trials.
合成方法
The synthesis method for FMP involves the reaction of 4-methylphenylhydrazine with 2-fluorobenzoyl chloride in the presence of triethylamine to form 4-(2-fluorobenzoyl)phenylhydrazine. This intermediate then undergoes reaction with 3-aminopyridazine in the presence of sodium hydride to produce FMP. The yield of this synthesis method is reported to be around 50%.
科学研究应用
FMP has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that FMP has a higher cytotoxicity against cancer cells compared to normal cells. FMP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, FMP has been found to have potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
(2-fluorophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-16-6-8-17(9-7-16)24-20-10-11-21(26-25-20)27-12-14-28(15-13-27)22(29)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRMEWWKYDKWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-butyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833818.png)
![N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2833822.png)


![4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2833828.png)
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea](/img/structure/B2833830.png)

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2833832.png)




![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2833840.png)

